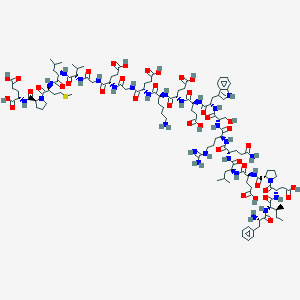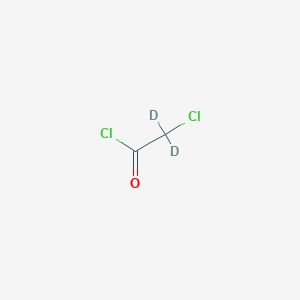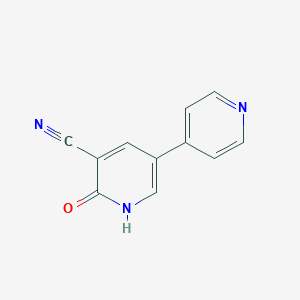
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Descripción general
Descripción
The compound “2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile” belongs to the class of organic compounds known as nitriles . Nitriles are compounds containing a cyano functional group (-C≡N), with the nitrogen atom attached to a carbon atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile” would depend on its specific structure. Nitriles are typically polar due to the presence of the cyano group, and they often have higher boiling points than similar hydrocarbons .Aplicaciones Científicas De Investigación
Synthesis of New Tricyclic Heterocycles : A derivative, 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile, has potential applications in pharmaceuticals and nutraceuticals due to its ability to synthesize new tricyclic heterocycles (Mazina et al., 2005).
Antibacterial and Antitumor Activities : Pyridines synthesized from related compounds exhibit promising antibacterial and antitumor activities (Elewa et al., 2021).
Optical and Diode Properties : Pyridine derivatives, specifically C1 and C2, show promising optical and diode properties, with potential as a photosensor (Zedan et al., 2020).
Crystal Structure Analysis : The crystal structure of similar derivatives, such as 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile hemihydrate, has been determined, providing insights into their structural properties (Sharma et al., 2015).
Synthesis of Novel Compounds : Novel compounds have been synthesized using similar pyridine derivatives, showing potential in various applications (Khalifa et al., 2017).
Photovoltaic Applications : Pyrazolo[4,3-b] pyridine derivatives show potential in photovoltaic applications (El-Menyawy et al., 2019).
Molecular Interactions and Crystal Structures : Studies on oxalic acid and pyridine-4-carbonitrile interactions provide insight into their crystal structures and molecular interactions (Zheng, 2012).
Synthesis and X-ray Analysis : Synthesis and X-ray spectroscopic analysis of pyridine derivatives have been conducted, revealing their molecular structures (Cetina et al., 2010).
Corrosion Inhibition : Derivatives of pyrazolo pyridines, including aryl pyrazolo pyridines, have been shown to be effective corrosion inhibitors on copper in hydrochloric acid systems (Sudheer & Quraishi, 2015).
Potential in COVID-19 Treatment : Azafluorene derivatives, related to pyridine compounds, show potential as inhibitors of SARS CoV-2 RdRp, suggesting their use in COVID-19 treatment (Venkateshan et al., 2020).
Optoelectronic Device Applications : Certain heterojunctions derived from pyridine-carbonitriles exhibit enhanced photocurrent and photosensitivity, suggesting their use in optoelectronic devices (Roushdy et al., 2019).
Propiedades
IUPAC Name |
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-5-10(7-14-11(9)15)8-1-3-13-4-2-8/h1-5,7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQOYYYZFNJQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159918 | |
| Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile | |
CAS RN |
136772-39-9, 62749-26-2 | |
| Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136772399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxo-1,6-dihydro-(3,4'-bipyridine)-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062749262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-OXO-1,6-DIHYDRO-(3,4'-BIPYRIDINE)-5-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V1XHG6QRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

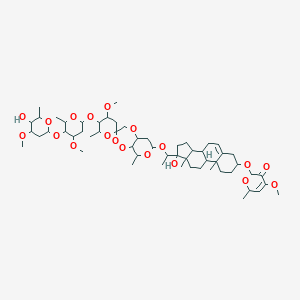
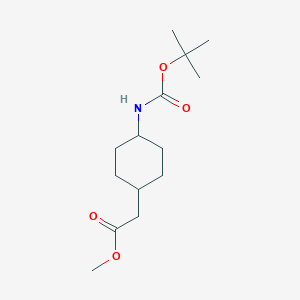
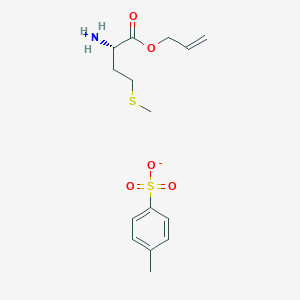
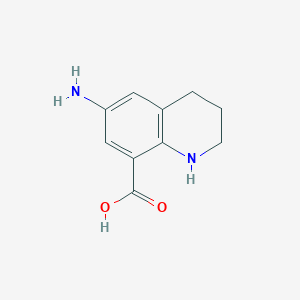
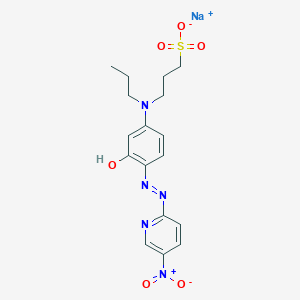
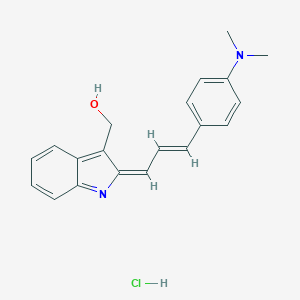
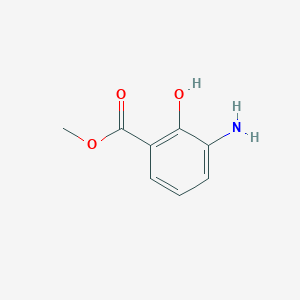
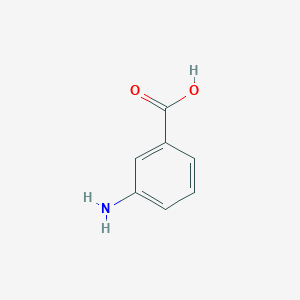
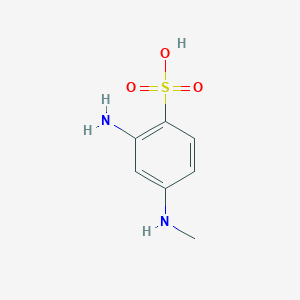
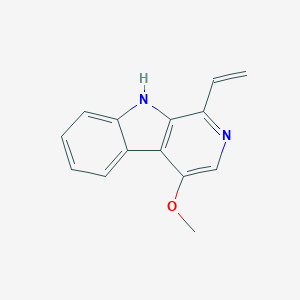
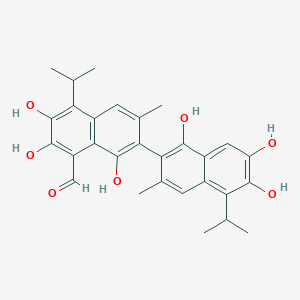
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
